2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
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Overview
Description
- React the brominated benzothiazole with dimethylsulfamoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the bromine atom and the dimethylsulfamoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Synthesis of Benzothiazole Core
- React 2-aminothiophenol with carbon disulfide in the presence of a base to form 2-mercaptobenzothiazole.
- Cyclize the intermediate with an appropriate electrophile to obtain the benzothiazole core.
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Step 2: Bromination
- Introduce the bromine atom using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:
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Substitution Reactions
- The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
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Oxidation and Reduction Reactions
- The benzothiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and bases like triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
- Substitution reactions yield various substituted benzamides.
- Oxidation and reduction reactions produce oxidized or reduced derivatives of the benzothiazole ring.
Scientific Research Applications
2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide has several scientific research applications:
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Medicinal Chemistry
- Investigated for its potential as a therapeutic agent due to its unique structural features.
- Studied for its activity against certain types of cancer cells and microbial pathogens.
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Materials Science
- Used in the development of advanced materials with specific electronic or optical properties.
- Incorporated into polymers and coatings to enhance their performance.
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Biological Research
- Employed as a probe to study biological pathways and molecular interactions.
- Utilized in the development of diagnostic tools and assays.
Mechanism of Action
The mechanism of action of 2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2,6-dimethylphenyl)benzamide
- 2-bromo-N,N-dimethylbenzamide
- 2-bromobenzamide
Uniqueness
2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is unique due to the presence of the benzothiazole ring and the dimethylsulfamoyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S2/c1-20(2)25(22,23)10-7-8-13-14(9-10)24-16(18-13)19-15(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMPTBIIZWOCEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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